2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-pyridinylmethyl)acetamide
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Overview
Description
The compound "2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-pyridinylmethyl)acetamide" is a chemically synthesized molecule that may share structural similarities with various acetamide derivatives discussed in the provided papers. These derivatives have been explored for their biological activities, such as opioid kappa agonist properties and anticancer effects, as well as their potential as thrombin inhibitors and herbicide antidotes.
Synthesis Analysis
The synthesis of related acetamide derivatives typically involves the introduction of various substituents to the acetamide moiety. For instance, the synthesis of N-[2-(1-pyrrolidinyl)ethyl]acetamides with opioid kappa agonist properties starts from chiral amino acids, introducing alkyl and aryl substituents at specific positions to achieve the desired conformation and biological activity . Similarly, novel 2-chloro N-aryl substituted acetamide derivatives have been synthesized for anticancer screening, characterized by techniques such as LCMS, IR, and NMR spectroscopies . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of acetamide derivatives is crucial for their biological activity. Conformational analysis helps in understanding the relationship between structure and activity, as seen in the development of opioid kappa agonists, where only compounds capable of adopting a specific conformation showed desired properties . X-ray diffraction and 2D NMR techniques have been used to confirm key structures in the synthesis of substituted N-(thieno[2,3-b]pyridine-3-yl)acetamides . These analytical techniques would be relevant for analyzing the molecular structure of "2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-pyridinylmethyl)acetamide".
Chemical Reactions Analysis
The reactivity of acetamide derivatives with other chemical agents can lead to the formation of novel compounds. For example, the reaction of 2-(acetoacetamido)pyridines with phosgene resulted in the formation of 3-acetyl-2-chloro-4H-pyrido[1,2-a]pyrimidin-4-ones . Understanding the chemical reactions of the compound would involve studying its reactivity with various reagents and the conditions under which it undergoes transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of different substituents can significantly alter these properties. For instance, the presence of a trifluoromethyl group, as in the compound of interest, typically increases the compound's lipophilicity and could affect its biological activity. The thrombin inhibitory activity of 2-(2-chloro-6-fluorophenyl)acetamides was found to be highly dependent on the nature of the substituents, indicating the importance of physical and chemical properties in the design of biologically active molecules .
Scientific Research Applications
Synthesis and Anticonvulsant Activity
The compound 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-pyridinylmethyl)acetamide has been utilized in the synthesis of anticonvulsant derivatives. Specifically, N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives were synthesized and evaluated for their anticonvulsant activity in animal models of epilepsy. These molecules were designed as analogs of pyrrolidine-2,5-diones, with a focus on derivatives that bind to neuronal voltage-sensitive sodium channels, showing moderate binding activity and confirming the crucial role of the pyrrolidine-2,5-dione core fragment for anticonvulsant activity (Kamiński, Wiklik, & Obniska, 2015).
Pharmacokinetics and Regional Absorption in Drugs
This compound's derivatives have also been studied for their physicochemical properties and biopharmaceutical characteristics. For example, 3-fluoro-2-pyrimidylmethyl 3-(2,2-difluoro-2-(2-pyridyl)ethylamino)-6-chloropyrazin-2-one-1-acetamide, a direct thrombin inhibitor, was characterized for its absorption properties in dogs. The study found that the absorption of this compound was dependent on the particle surface area and was independent of the crystal forms. The compound exhibited high permeability and was classified as a class 2 compound in the Biopharmaceutics Classification System, suggesting its potential for controlled release formulation development (Euler et al., 2004).
Future Directions
properties
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(pyridin-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClF3N3O/c15-11-5-9(14(16,17)18)7-20-12(11)6-13(22)21-8-10-3-1-2-4-19-10/h1-5,7H,6,8H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZEHYMJFKJUCIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)CC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClF3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-pyridinylmethyl)acetamide |
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